molecular formula C19H9Cl2F3N2O B2746701 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-05-2

2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2746701
CAS No.: 252060-05-2
M. Wt: 409.19
InChI Key: LYVWHVLYDSPHFK-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by the presence of dichlorophenoxy and trifluoromethylphenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenoxy and trifluoromethylphenyl intermediates. These intermediates are then coupled with a pyridine ring under specific reaction conditions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level. The use of automated systems and advanced monitoring techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or sulfuric acid. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in the formation of new functionalized pyridine derivatives .

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its specific combination of dichlorophenoxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-14-7-15(21)9-16(8-14)27-18-12(10-25)4-5-17(26-18)11-2-1-3-13(6-11)19(22,23)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVWHVLYDSPHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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